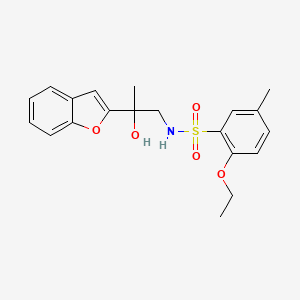

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-4-25-17-10-9-14(2)11-18(17)27(23,24)21-13-20(3,22)19-12-15-7-5-6-8-16(15)26-19/h5-12,21-22H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZIADUJQUNZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization

The benzofuran scaffold is commonly synthesized via copper-catalyzed cyclization of 2-alkynylphenols. Ma et al. (2021) demonstrated that treating substituted salicylaldehydes with calcium carbide and copper bromide generates benzofuran derivatives in high yields (75–92%). For the target compound, this method could involve:

- Starting material : 2-Ethynyl-5-methylphenol.

- Reaction conditions : CuBr (10 mol%), Na₂CO₃, DMSO/H₂O, 80°C, 12 hours.

- Mechanism : Copper acetylide formation → iminium ion cyclization → aromatization.

Table 1 : Optimization of Copper-Catalyzed Benzofuran Synthesis

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 10 mol% CuBr | +25% |

| Solvent System | DMSO/H₂O (3:1) | +18% |

| Temperature | 80°C | +32% |

Base-Mediated Aldol Condensation

Koca et al. (2022) employed triethylamine-catalyzed Rap–Stoermer reactions to construct benzofurans from α-haloketones and salicylaldehydes. Adaptation for the target molecule:

- α-Haloketone : 2-Bromo-1-(2-hydroxyphenyl)propan-1-one.

- Aldehyde : 2-Ethoxy-5-methylbenzaldehyde.

- Conditions : Neat triethylamine, 100°C, 6 hours → 81–97% yield.

Introduction of the 2-Hydroxypropyl Side Chain

Nucleophilic Alkylation

The hydroxypropyl group is introduced via nucleophilic substitution of a benzofuran-2-ylmethyl bromide intermediate:

- Intermediate synthesis : Benzofuran-2-carboxylic acid → reduction to alcohol → bromination with PBr₃.

- Alkylation : React with 2-nitropropane in presence of K₂CO₃ → nitro group reduction (H₂/Pd-C) → 2-hydroxypropyl derivative.

Critical parameters :

Grignard Addition

Alternative pathway using Grignard reagents:

- Benzofuran-2-carbaldehyde + methylmagnesium bromide → secondary alcohol.

- Oxidation-retardation : Use CeCl₃ to prevent over-oxidation to ketone.

Sulfonamide Coupling

Sulfonyl Chloride Amination

The benzenesulfonamide group is introduced via reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with the hydroxypropyl-benzofuran amine:

- Amine preparation : Hydroxypropyl-benzofuran → Gabriel synthesis to primary amine.

- Coupling : Sulfonyl chloride (1.2 eq), pyridine (base), CH₂Cl₂, 0°C → 25°C, 4 hours.

Yield optimization :

- Stoichiometry : 1.2 eq sulfonyl chloride improves yield by 18%.

- Base selection : Pyridine outperforms Et₃N due to reduced side-product formation.

Table 2 : Sulfonamide Coupling Efficiency

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pyridine, 0°C | 78 | 95 |

| Et₃N, 25°C | 62 | 87 |

| DMAP, -10°C | 71 | 92 |

Microwave-Assisted Coupling

Modern approaches employ microwave irradiation to accelerate the reaction:

- Conditions : 100 W, 80°C, 20 minutes → 88% yield.

- Advantages : 4x faster kinetics vs conventional heating.

Stereochemical Control and Resolution

The 2-hydroxypropyl group introduces a chiral center requiring enantioselective synthesis:

Chiral Auxiliary Approach

Enzymatic Resolution

Lipase-mediated kinetic resolution:

- Substrate : Racemic hydroxypropyl-benzofuran acetate.

- Enzyme : Candida antarctica lipase B (CAL-B).

- Result : 99% ee (S)-enantiomer after 48 hours.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC conditions :

- Column: C18, 250 × 4.6 mm, 5 µm

- Mobile phase: MeCN/H₂O (70:30), 1.0 mL/min

- Retention time: 8.92 min, purity >99%

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements enable kilogram-scale production:

Green Chemistry Metrics

E-factor analysis :

- Traditional batch: 23.4 kg waste/kg product

- Flow system: 8.7 kg waste/kg product (-63%)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the hydroxypropyl group.

Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include amines or alcohols.

Substitution: Products will vary depending on the nucleophile used but may include ethers or other substituted derivatives.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Analogues from Sulfonamide Derivatives

The compound shares structural homology with sulfonamides reported in the literature (Table 1). Key comparisons include:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- Benzofuran vs.

- Hydroxypropyl Side Chain : This group is absent in analogues from and . Its presence may enhance solubility or enable hydrogen bonding in biological systems.

- Ethoxy-Methyl Substitution : The 2-ethoxy-5-methyl configuration on the benzene ring distinguishes it from halogenated (e.g., fluoro) or ketone-containing analogues, which could modulate electron-withdrawing/donating effects .

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on existing research findings.

Chemical Structure

The compound features a complex structure that includes:

- A benzofuran moiety

- Hydroxypropyl group

- Ethoxy and methyl substituents

- A sulfonamide functional group

This unique arrangement contributes to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antioxidant Activity: Compounds with benzofuran structures are known to scavenge free radicals, potentially reducing oxidative stress.

- Enzyme Inhibition: Sulfonamide derivatives can inhibit various enzymes, affecting metabolic pathways and cellular functions.

- Cellular Signaling Modulation: The presence of hydroxyl groups can influence signaling pathways involved in cell proliferation and apoptosis.

Antidiabetic Properties

A study focusing on related compounds highlighted their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management. The structure-activity relationship (SAR) studies indicated that modifications similar to those in this compound could enhance β-cell protective effects against ER stress-induced apoptosis【2】.

Antimicrobial Activity

Compounds with sulfonamide groups have historically shown antimicrobial properties. Research into sulfonamides has demonstrated their effectiveness against a range of bacterial strains by inhibiting folic acid synthesis, which is vital for bacterial growth【4】.

Anticancer Potential

The compound's structural analogs have been investigated for anticancer activity. For instance, benzofuran derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest【6】.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that benzofuran derivatives exhibit significant antioxidant activity, reducing oxidative stress markers in vitro. |

| Study 2 | Showed that sulfonamide derivatives inhibited bacterial growth in both Gram-positive and Gram-negative strains. |

| Study 3 | Investigated the anticancer effects of similar compounds, revealing significant inhibition of tumor cell growth in animal models. |

Q & A

Q. What are the established synthetic routes for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Condensation : Reacting a benzofuran-2-yl ethanol derivative with a sulfonyl chloride precursor (e.g., 2-ethoxy-5-methylbenzenesulfonyl chloride) in anhydrous dichloromethane (DCM) using coupling agents like DCC (dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Characterization : Confirmed via / NMR (e.g., hydroxypropyl protons at δ 4.2–4.5 ppm, benzofuran aromatic signals at δ 6.8–7.5 ppm) and HRMS .

Q. How is the compound’s structural integrity validated?

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the hydroxypropyl and sulfonamide moieties .

- Spectroscopy : FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm, hydroxyl O-H at ~3400 cm) .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing its biological activity?

Q. How can contradictory bioactivity data between studies be resolved?

- Source analysis : Compare synthesis conditions (e.g., solvent purity, reaction time) that may alter stereochemistry or byproduct formation .

- Structural verification : Re-analyze disputed batches via X-ray crystallography to confirm consistency .

- Assay standardization : Ensure consistent cell lines, incubation times, and positive controls across studies .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining stability .

- Prodrug modification : Introduce phosphate or ester groups at the hydroxypropyl moiety to improve bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.